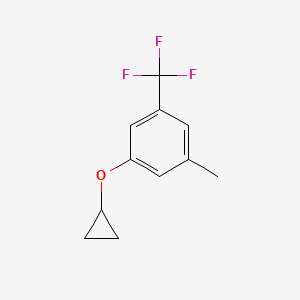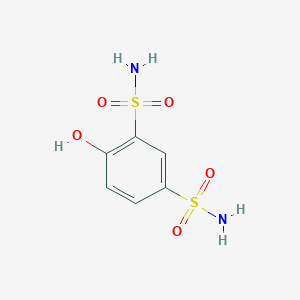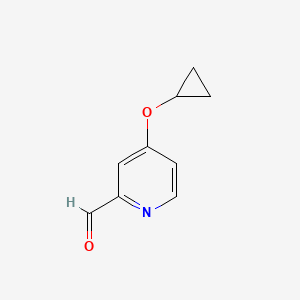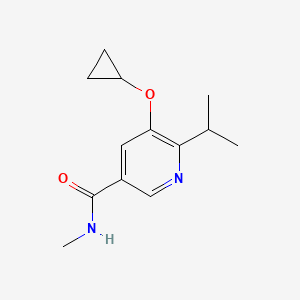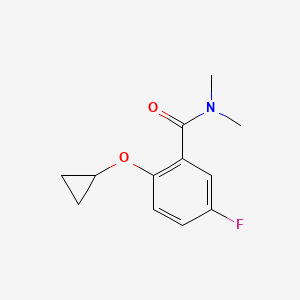
3-Cyclopropoxypyridine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxypyridine-4-sulfonamide is a compound that belongs to the sulfonamide class of organic compounds. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a cyclopropoxy group attached to a pyridine ring, which is further substituted with a sulfonamide group at the 4-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-4-sulfonamide typically involves the reaction of 3-cyclopropoxypyridine with a sulfonamide precursor. One common method is the direct sulfonation of 3-cyclopropoxypyridine using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the oxidative coupling of thiols and amines, which has been shown to be an environmentally friendly and cost-effective approach for synthesizing sulfonamides . This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization or de-functionalization steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxypyridine-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxypyridine-4-sulfonamide has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfonamides, making them effective in treating bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used to treat a variety of bacterial infections.
Uniqueness
3-Cyclopropoxypyridine-4-sulfonamide is unique due to its cyclopropoxy group attached to the pyridine ring, which is not commonly found in other sulfonamides. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H10N2O3S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
3-cyclopropyloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c9-14(11,12)8-3-4-10-5-7(8)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12) |
InChI-Schlüssel |
ZTNAFZLLCGDIFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


